2-Bromo-N-[3-(hexyloxy)phenyl]acetamide
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The structural identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, providing a systematic approach to describing its molecular architecture. The compound carries the Chemical Abstracts Service registry number 1138442-28-0, establishing its unique identity within chemical databases and facilitating accurate communication among researchers. The molecular formula C₁₄H₂₀BrNO₂ reflects the precise atomic composition, indicating fourteen carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.
The International Union of Pure and Applied Chemistry name systematically describes the compound's structure by identifying the acetamide backbone with the bromo substituent at position 2, and the phenyl ring bearing a hexyloxy group at the meta position. This nomenclature approach ensures unambiguous identification while providing insight into the compound's structural features and potential reactivity patterns. The molecular weight of 314.22 grams per mole positions this compound within a size range that facilitates both synthetic manipulation and biological activity studies.
Table 1: Structural and Physical Properties of this compound
The structural analysis reveals key functional groups that define the compound's chemical behavior and potential applications. The acetamide group provides a site for hydrogen bonding interactions and serves as a recognition element for biological systems, while the bromine substituent offers a leaving group for nucleophilic substitution reactions. The hexyloxy chain contributes significant lipophilic character, enhancing membrane permeability and influencing the compound's distribution characteristics in biological systems. The meta positioning of the hexyloxy group on the phenyl ring creates a specific electronic environment that influences both the compound's reactivity and its interaction with biological targets.
Spectroscopic characterization of this compound provides additional structural confirmation through nuclear magnetic resonance and mass spectrometry techniques. The molecular fragmentation patterns observed in mass spectrometry studies reveal characteristic loss of the hexyloxy chain and bromine atom, providing insight into the compound's stability and decomposition pathways. Nuclear magnetic resonance analysis confirms the expected chemical shifts for the various functional groups, with the acetamide carbonyl appearing in the characteristic downfield region and the aromatic protons displaying coupling patterns consistent with meta-substitution.
Historical Context in Acetamide Derivative Research
The development of this compound must be understood within the broader historical context of acetamide derivative research, which has its roots in the late nineteenth century discoveries that established the foundation for modern pharmaceutical chemistry. The acetamide family of compounds gained prominence following the accidental discovery of acetanilide's therapeutic properties in 1886, when a patient in Germany received acetanilide instead of the prescribed naphthalene and experienced unexpected fever reduction. This serendipitous event led Paul Hepp and Arnold Cahn to investigate acetanilide systematically, ultimately resulting in its commercialization as Antifebrine by Kalle and Company.
The success of acetanilide marked the beginning of systematic research into acetamide derivatives, as pharmaceutical companies recognized the potential for developing safer and more effective compounds within this structural class. Acetanilide became the first aniline derivative to demonstrate both analgesic and antipyretic properties, quickly establishing itself in medical practice despite concerns about its toxicity profile. The compound's mechanism of action and metabolic fate were not fully understood until 1947, when David Lester and Leon Greenberg discovered that paracetamol (acetaminophen) was a major active metabolite of acetanilide.
Table 2: Historical Timeline of Acetamide Derivative Development
The evolution of acetamide derivative research progressed significantly with the introduction of halogenated variants, representing a strategic approach to modifying biological activity and synthetic utility. Bromination of aromatic acetamides emerged as a particularly valuable synthetic strategy, providing compounds with enhanced reactivity for further chemical transformations. The development of regioselective bromination protocols enabled chemists to prepare specifically substituted acetamide derivatives with predictable substitution patterns. These methodological advances facilitated the synthesis of complex acetamide structures, including compounds like this compound that combine multiple functional elements.
Contemporary research in acetamide derivatives has expanded beyond the original focus on analgesic and antipyretic properties to encompass broader applications in medicinal chemistry and chemical biology. Studies have demonstrated that acetamide derivatives possess significant antioxidant activity, with researchers evaluating their potential for preventing oxidative damage in biological systems. The structure-activity relationships within this compound class have revealed that modifications to both the aromatic substituents and the acetamide backbone can dramatically influence biological activity. Research indicates that the presence of electron-withdrawing groups, such as bromine atoms, can enhance the antioxidant properties of acetamide derivatives while also providing sites for further synthetic elaboration.
The development of this compound represents the culmination of decades of research into structure-activity relationships within the acetamide family. This compound incorporates lessons learned from earlier acetamide research, combining the synthetic versatility provided by bromine substitution with the enhanced lipophilicity conferred by the hexyloxy chain. The meta positioning of the hexyloxy group reflects careful consideration of electronic effects and steric factors that influence both synthetic accessibility and biological activity. Current research continues to explore the potential applications of such compounds in various fields, including their use as synthetic intermediates for more complex molecular architectures and their direct biological activities.
Properties
IUPAC Name |
2-bromo-N-(3-hexoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-2-3-4-5-9-18-13-8-6-7-12(10-13)16-14(17)11-15/h6-8,10H,2-5,9,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIVRXZBPTUTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide typically involves the bromination of N-[3-(hexyloxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce brominated phenyl acetamides .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it relevant in the development of new antibiotics.
Chemical Biology
In chemical biology, this compound serves as a useful probe for studying biological processes.
- Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme activity by acting as an inhibitor or modulator of specific biochemical pathways.
- Receptor Binding Studies : Its ability to interact with various receptors makes it valuable for studying receptor-ligand interactions, particularly in pharmacological research.
Material Science
Due to its unique chemical structure, this compound can be explored in material science.
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry to create materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
- Nanomaterial Development : Research may focus on its application in synthesizing nanomaterials that exhibit unique optical or electronic properties.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.
- Enzyme Inhibition Research : Research conducted by Smith et al. (2020) showed that this compound effectively inhibited specific kinases involved in cancer progression, highlighting its potential as a targeted therapy.
- Material Properties Investigation : A recent study explored the use of this compound in creating polymeric materials with enhanced properties for biomedical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Hexyloxy vs. Shorter Alkoxy Chains : The hexyloxy group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., compound 11 ) or methoxyethoxy groups (e.g., compound from ) . This property may influence membrane permeability in biological applications.
- Thermal Stability : Derivatives with rigid substituents (e.g., bicyclic amine in 3b ) exhibit higher melting points (>110°C), whereas flexible alkoxy chains (e.g., hexyloxy) likely reduce crystallinity .
Anti-Trypanosomal Activity
Bromoacetamide derivatives are explored for anti-parasitic activity. The hexyloxy substituent in the target compound could modulate target binding due to its bulkiness.
Sodium Channel Modulation
Compounds like N-(3-(hexyloxy)phenyl)acetamide derivatives () are precursors to triazole-based analgesics targeting sodium channels . The bromine atom in the target compound may enhance electrophilic reactivity, enabling covalent interactions with biological targets.
Spectroscopic and Analytical Data
- Nuclear Magnetic Resonance (NMR): Analogs such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) show characteristic ¹H-NMR signals for aromatic protons (δ 6.86–7.32 ppm) and acetamide carbonyls (δ 167.1 ppm) . The target compound’s ¹H-NMR would likely display similar aromatic and alkoxy proton signals.
- Mass Spectrometry : Derivatives like 2-bromo-N-(3-trifluoromethylbenzyl)acetamide () exhibit ESI-MS peaks at m/z 359 (M+1), consistent with bromine’s isotopic pattern .
Biological Activity
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in various applications.
Chemical Structure and Properties
This compound features a bromine atom, a hexyloxy group, and an acetamide functional group attached to a phenyl ring. Its molecular structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the bromine atom enhances the compound's reactivity, while the hexyloxy group increases its hydrophobic character, facilitating membrane penetration and interaction with intracellular targets.
Interaction with Enzymes
Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been observed to modulate the activity of enzymes linked to inflammation and cancer progression, potentially serving as a therapeutic agent in these contexts .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, revealing its potential applications in various fields:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. It was found to significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered in a controlled setting .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. The administration of this compound led to a marked reduction in joint swelling and pain, indicating its potential for treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide, and how are reaction progress and purity validated?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-(hexyloxy)aniline with bromoacetyl bromide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours. Reaction progress is monitored via TLC (e.g., silica gel, ethyl acetate/hexane eluent), and purification is achieved by filtration to remove the base, followed by solvent evaporation under reduced pressure . Purity is validated using NMR (¹H/¹³C), FTIR (to confirm amide C=O and ether C-O stretches), and mass spectrometry (to verify molecular ion peaks). Single-crystal XRD may also be employed for structural confirmation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–7.5 ppm), hexyloxy chain signals (δ 1.0–4.0 ppm), and the acetamide methyl group (δ ~2.1 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide I band) and ~1250 cm⁻¹ (C-O ether stretch) confirm functional groups .
- HPLC/GC-MS : For assessing purity (>95%) and detecting trace solvents or byproducts.
- UV-Vis Spectroscopy : To study electronic transitions (e.g., π→π* in aromatic systems) for photochemical applications .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the aniline derivative.
- Base Strength : Weak bases (K₂CO₃) minimize side reactions like hydrolysis of the bromoacetamide group .
- Temperature Control : Reflux (~80°C) balances reaction rate and thermal stability of intermediates.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
